3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a complex organic compound that features a unique combination of isoquinoline, pyrazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline and pyrazole intermediates separately, followed by their coupling.
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Isoquinoline Intermediate Synthesis
Starting Material: Benzylamine
Reaction: Pictet-Spengler reaction with an aldehyde to form the isoquinoline ring.
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
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Pyrazole Intermediate Synthesis
Starting Material: 2-thiophenecarboxaldehyde
Reaction: Condensation with hydrazine to form the pyrazole ring.
Conditions: Reflux in ethanol or methanol.
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Coupling Reaction
Reagents: Isoquinoline intermediate, pyrazole intermediate, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature to mild heating, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Aqueous or organic solvents, room temperature to reflux.
Products: Oxidized derivatives of the isoquinoline and pyrazole rings.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, typically in ether or tetrahydrofuran.
Products: Reduced forms of the carbonyl group and possibly the heterocyclic rings.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Organic solvents, room temperature to mild heating.
Products: Substituted derivatives on the isoquinoline or pyrazole rings.
Scientific Research Applications
Chemistry
In organic chemistry, 3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to various bioactive molecules. It can be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure may contribute to the formation of polymers or other advanced materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoquinoline and pyrazole rings could participate in hydrogen bonding, π-π stacking, or other non-covalent interactions with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-isoquinolinone: Shares the isoquinoline core but lacks the pyrazole and thiophene moieties.
1-Methyl-3-(2-thienyl)-1H-pyrazole: Contains the pyrazole and thiophene rings but lacks the isoquinoline structure.
2-(1H-Pyrazol-5-yl)benzaldehyde: Features the pyrazole ring attached to a benzaldehyde group, differing in the overall structure.
Uniqueness
3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is unique due to its combination of three distinct heterocyclic systems. This structural complexity provides a versatile platform for various chemical modifications and applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C18H17N3OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H17N3OS/c1-20-16(11-15(19-20)17-7-4-10-23-17)18(22)21-9-8-13-5-2-3-6-14(13)12-21/h2-7,10-11H,8-9,12H2,1H3 |
InChI Key |
HLSJCSPLGRROHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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